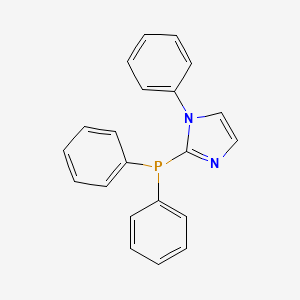![molecular formula C14H24ClIO3 B12591942 Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate CAS No. 647033-14-5](/img/structure/B12591942.png)
Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate is an organic compound with a complex structure featuring both halogen and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate typically involves multi-step organic reactions. One common method includes the halogenation of an undecene derivative followed by esterification. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of advanced purification techniques such as distillation and chromatography is essential to achieve the desired product quality.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the double bond and the ester group.
Reduction: Reduction reactions can target the halogen atoms, converting them into less reactive groups.
Substitution: The halogen atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of halogenated organic compounds and their biological interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate exerts its effects involves interactions with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing active intermediates that interact with biological pathways.
Comparison with Similar Compounds
- Methyl [(7-chloro-6-bromoundec-6-en-5-yl)oxy]acetate
- Methyl [(7-chloro-6-fluoroundec-6-en-5-yl)oxy]acetate
- Methyl [(7-chloro-6-chloroundec-6-en-5-yl)oxy]acetate
Comparison: Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and properties compared to its analogs. The iodine atom, in particular, can enhance the compound’s ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
647033-14-5 |
|---|---|
Molecular Formula |
C14H24ClIO3 |
Molecular Weight |
402.69 g/mol |
IUPAC Name |
methyl 2-(7-chloro-6-iodoundec-6-en-5-yl)oxyacetate |
InChI |
InChI=1S/C14H24ClIO3/c1-4-6-8-11(15)14(16)12(9-7-5-2)19-10-13(17)18-3/h12H,4-10H2,1-3H3 |
InChI Key |
VLDIEEICKDXSTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=C(CCCC)Cl)I)OCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine](/img/structure/B12591864.png)
![Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]-](/img/structure/B12591865.png)
![2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile](/img/structure/B12591868.png)
![N-(3-ethoxypropyl)-2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591870.png)
![N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12591887.png)

![Acetamide, N-[1-(difluoroamino)cyclohexyl]-](/img/structure/B12591895.png)
![Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12591905.png)
![2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol](/img/structure/B12591912.png)
![1H-Indene, 1-[bis(4-methylphenyl)methylene]-](/img/structure/B12591915.png)

![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)

